molecular formula C8H11ClN2O B13066346 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hcl

5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hcl

Cat. No.: B13066346
M. Wt: 186.64 g/mol
InChI Key: KRULYZBEQBZEJM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anti-HIV, antimicrobial, and anticancer activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,7-naphthyridin-5-OL hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridin-5-ol;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c11-8-5-9-4-7-6(8)2-1-3-10-7;/h1-3,8-9,11H,4-5H2;1H

InChI Key

KRULYZBEQBZEJM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)N=CC=C2)O.Cl

Origin of Product

United States

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